2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile
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Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a chemical compound with a unique molecular structure that includes a nitrile group attached to a furan ring, which is further substituted with a 2-methylcyclopropyl group. This compound has a molecular weight of 161.20 g/mol and is known for its high purity and versatility in various research and development applications .
Preparation Methods
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile typically involves multiple steps, starting with the preparation of the furan ring and subsequent introduction of the nitrile and cyclopropyl groups. One common synthetic route includes the radical bromination of a methyl group followed by conversion to a phosphonate intermediate, which is then reacted with an aldehyde in the presence of a base .
Chemical Reactions Analysis
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium hydride, tetrabutylammonium fluoride, and triethyl phosphite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile include:
2-(Furan-2-yl)acetonitrile: Lacks the cyclopropyl substitution, making it less sterically hindered.
2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its reactivity and solubility.
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde: Features an aldehyde group, which can undergo different reactions compared to the nitrile group.
The unique combination of the nitrile, furan, and cyclopropyl groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4,6H2,1H3 |
InChI Key |
AQSOHBUOBCKRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CC#N |
Origin of Product |
United States |
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